3-(2-(2-Iodophenoxy)ethyl)thiophene
Overview
Description
3-(2-(2-Iodophenoxy)ethyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The presence of an iodophenoxy group in this compound adds unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(2-Iodophenoxy)ethyl)thiophene can be achieved through several synthetic routes. One common method involves the reaction of 2-iodophenol with 2-bromoethylthiophene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-(2-Iodophenoxy)ethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodophenoxy group to a phenoxy group.
Substitution: The iodophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
3-(2-(2-Iodophenoxy)ethyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 3-(2-(2-Iodophenoxy)ethyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the iodophenoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in therapeutic applications .
Comparison with Similar Compounds
2-Iodophenylthiophene: Similar structure but lacks the ethyl linker.
3-(2-Phenoxyethyl)thiophene: Similar structure but lacks the iodine atom.
2-(2-Iodophenoxy)thiophene: Similar structure but lacks the ethyl linker.
Uniqueness: 3-(2-(2-Iodophenoxy)ethyl)thiophene is unique due to the presence of both the iodophenoxy group and the ethyl linker, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties that are not observed in other similar compounds .
Properties
IUPAC Name |
3-[2-(2-iodophenoxy)ethyl]thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IOS/c13-11-3-1-2-4-12(11)14-7-5-10-6-8-15-9-10/h1-4,6,8-9H,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPFLUYRPGYMQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC2=CSC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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